

# 1-((2-Nitrophenyl)sulfonyl)piperazine CAS number 301331-16-8

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## Compound of Interest

Compound Name: 1-((2-Nitrophenyl)sulfonyl)piperazine

Cat. No.: B1595397

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An In-Depth Technical Guide to **1-((2-Nitrophenyl)sulfonyl)piperazine** (CAS: 301331-16-8) for Advanced Research Applications

## Introduction and Strategic Overview

**1-((2-Nitrophenyl)sulfonyl)piperazine**, registered under CAS number 301331-16-8, is a specialized organic compound that stands at the intersection of foundational chemical synthesis and advanced drug discovery. This molecule incorporates two key pharmacophores: the piperazine ring, a ubiquitous scaffold in medicinal chemistry, and the 2-nitrophenylsulfonyl group, which imparts specific electronic and steric properties. The piperazine moiety is a six-membered heterocycle renowned for its ability to improve the pharmacokinetic profiles of drug candidates and is found in numerous FDA-approved medications for conditions ranging from psychiatric disorders to infectious diseases.[1][2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive analysis of the compound's properties, synthesis, analytical validation, and applications. The documented biological activities of **1-((2-Nitrophenyl)sulfonyl)piperazine**, including its role as an acetylcholine receptor antagonist and a building block for novel antitubercular agents, underscore its significance as a valuable tool for scientific exploration.[3][4][5] This document will elucidate the causality behind its synthetic pathways, its functional roles in biological systems, and the methodologies required for its precise characterization.

## Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting. These parameters dictate solubility, reactivity, and appropriate handling and storage conditions. The key properties of **1-((2-Nitrophenyl)sulfonyl)piperazine** are summarized below.

Property	Value	Reference
CAS Number	301331-16-8	[6]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub> S	
Molecular Weight	271.29 g/mol	
Canonical SMILES	C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2-- INVALID-LINK--[O-]	
Flash Point	146 °C	
Appearance	Off-white to yellow solid (typical)	[3]
Purity	Typically ≥95% for research-grade material	[5]

## Synthesis and Manufacturing: A Protocol-Driven Approach

The synthesis of **1-((2-Nitrophenyl)sulfonyl)piperazine** is typically achieved through a nucleophilic substitution reaction between piperazine and 2-nitrobenzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and is widely employed in medicinal chemistry.

**Caption:** General synthesis of **1-((2-Nitrophenyl)sulfonyl)piperazine**.

## Detailed Experimental Protocol

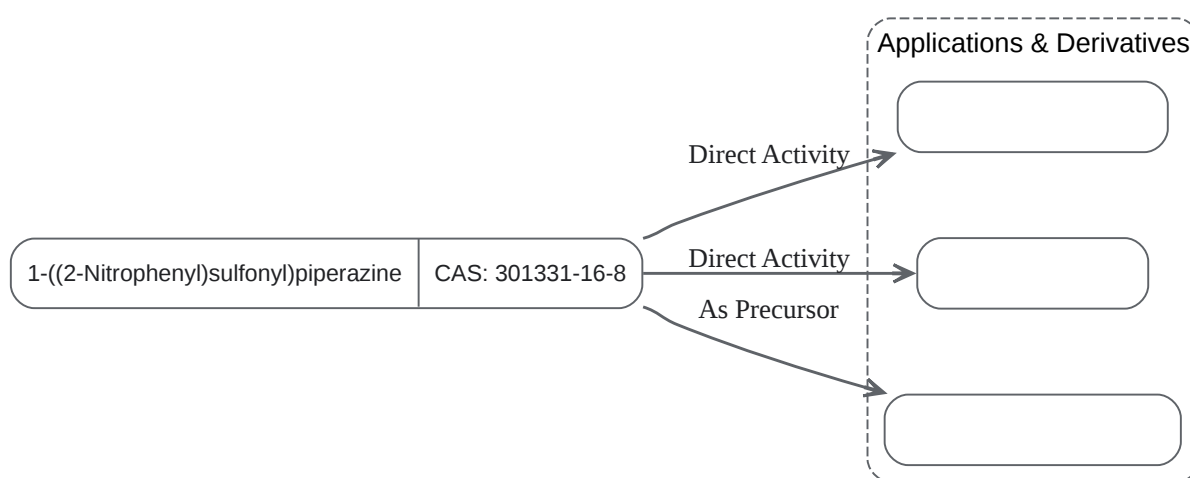
This protocol is a representative procedure based on established methods for sulfonamide formation.<sup>[3][7]</sup>

- **Reagent Preparation:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or acetonitrile.
  - **Causality:** Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.
- **Addition of Base:** Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the reaction mixture and stir.
  - **Causality:** The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperazine starting material.
- **Addition of Sulfonyl Chloride:** Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred piperazine solution, typically at 0 °C to control the initial exotherm.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- **Work-up and Isolation:**
  - Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g.,  $\text{CH}_2\text{Cl}_2$  or ethyl acetate).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
  - Concentrate the filtrate under reduced pressure to yield the crude product.

- Purification and Validation: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.[3] The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
  - Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy to confirm the chemical structure.[3]
  - Mass Spectrometry (MS): To verify the molecular weight of the compound.[3]

## Applications in Drug Discovery and Chemical Biology

The utility of **1-((2-Nitrophenyl)sulfonyl)piperazine** in a research context stems from its intrinsic biological activity and its function as a versatile chemical intermediate.



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**Caption:** Role as a bioactive compound and synthetic precursor.

## Acetylcholine Receptor Antagonism

The compound has been identified as a novel acetylcholine receptor antagonist.[5] This activity makes it a valuable tool for neuropharmacological research, enabling the study of cholinergic pathways and their role in various physiological and pathological processes. Its potential to modulate neuronal signaling could be a starting point for developing therapies for neurological disorders.

## Anticancer and Cytotoxic Potential

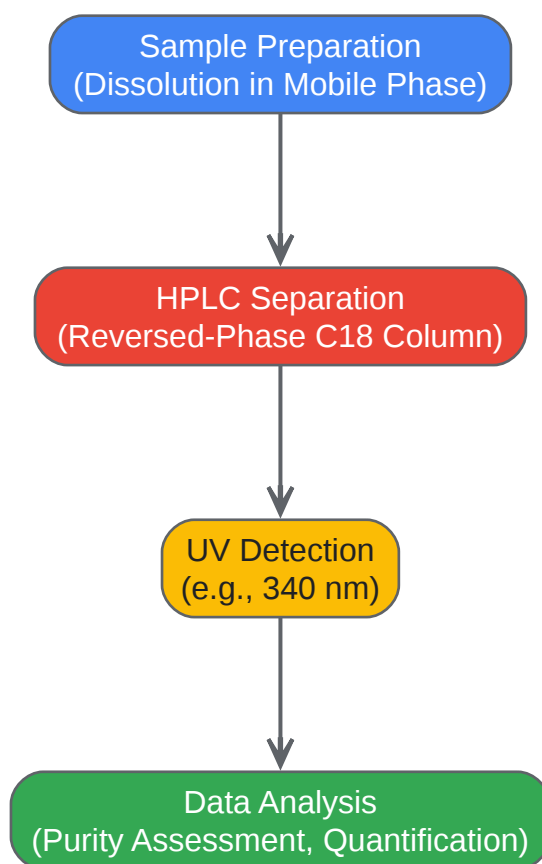
Reports indicate that **1-((2-Nitrophenyl)sulfonyl)piperazine** exhibits cytotoxic effects against certain types of cancer cells.[5] This finding positions the molecule as a lead structure for the development of new anticancer agents. The nitroaromatic sulfonamide moiety is a known pharmacophore that can be further optimized to enhance potency and selectivity against specific cancer targets.

## Scaffold for Antitubercular Agents

One of the most significant applications is its use as a building block for more complex molecules with potent biological activity. A study detailed the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which demonstrated excellent activity against the Mycobacterium tuberculosis H37Rv strain with low cytotoxicity.[3][4] In this context, the **1-((2-nitrophenyl)sulfonyl)piperazine** core serves as a foundational scaffold, which is further elaborated to create potent drug candidates.[3]

## Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stability of a research compound is paramount. Chromatographic and spectroscopic techniques are essential for the analytical characterization of **1-((2-Nitrophenyl)sulfonyl)piperazine**.



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**Caption:** A typical HPLC-UV workflow for purity analysis.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of piperazine derivatives.[8] While the basic piperazine ring lacks a strong UV chromophore, often necessitating derivatization for sensitive detection, the subject molecule contains a nitrophenyl group, which is strongly UV-active, simplifying analysis.[8][9]

Exemplary HPLC-UV Protocol:

- Instrumentation: Standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
- Column: A reversed-phase column, such as a C18 (250 x 4.6 mm, 5  $\mu$ m), is commonly used.

- Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. A typical mobile phase could be a mixture of acetonitrile and water.[10]
- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: Maintained at ambient or a controlled temperature (e.g., 35°C) for reproducibility.[10]
- Detection Wavelength: The nitrophenyl group allows for strong detection, with wavelengths around 340 nm being effective for similar derivatized compounds.[10]
- Injection Volume: 10-20 µL.
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be performed using a calibration curve generated from standards of known concentrations.

## Safety, Handling, and Storage

**1-((2-Nitrophenyl)sulfonyl)piperazine** is intended strictly for research purposes and is not for personal or veterinary use. As with all laboratory chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a tightly sealed container in a cool, dry place.

## Conclusion

**1-((2-Nitrophenyl)sulfonyl)piperazine** (CAS 301331-16-8) is more than a simple chemical reagent; it is a strategically important molecule with demonstrated biological activities and significant potential as a scaffold in medicinal chemistry. Its roles as an acetylcholine receptor antagonist, a potential cytotoxic agent, and a key intermediate in the synthesis of potent antitubercular compounds highlight its versatility. The well-defined synthetic routes and straightforward analytical methodologies further enhance its value to the scientific community. For researchers in neuropharmacology, oncology, and infectious disease, this compound represents a valuable tool for both fundamental biological inquiry and the development of next-generation therapeutic agents.

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